molecular formula C7H18Cl2N2O2 B2524874 tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride CAS No. 2377004-98-1

tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride

Cat. No.: B2524874
CAS No.: 2377004-98-1
M. Wt: 233.13
InChI Key: SLJLNVREOWBRNO-XRIGFGBMSA-N
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Description

tert-Butyl(2S)-2,3-diaminopropanoatedihydrochloride: is a chemical compound that features a tert-butyl group attached to a 2,3-diaminopropanoate backbone, with two hydrochloride groups

Safety and Hazards

Tert-butyl compounds can be hazardous. They are often flammable and can cause skin irritation. Inhalation can be harmful and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2S)-2,3-diaminopropanoatedihydrochloride typically involves the protection of amino groups and the esterification of carboxylic acids. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction proceeds under controlled conditions to yield the desired tert-butyl ester.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(2S)-2,3-diaminopropanoatedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Comparison with Similar Compounds

Uniqueness: tert-Butyl(2S)-2,3-diaminopropanoatedihydrochloride is unique due to its combination of a tert-butyl group with a diaminopropanoate backbone and hydrochloride groups. This structure provides distinct reactivity and solubility properties, making it valuable in specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

tert-butyl (2S)-2,3-diaminopropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-7(2,3)11-6(10)5(9)4-8;;/h5H,4,8-9H2,1-3H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJLNVREOWBRNO-XRIGFGBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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